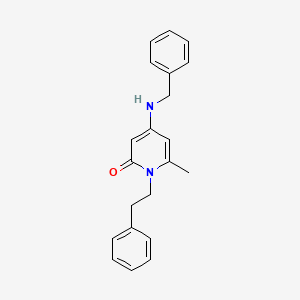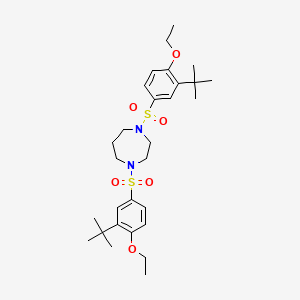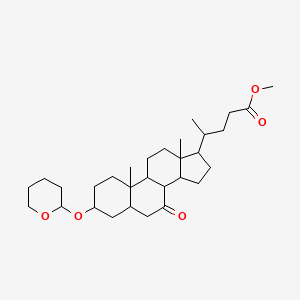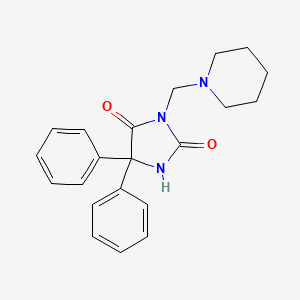
2-(3,5-dimethylpiperidin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimetilpiperidin-1-il)-7-metil-7,8-dihidroquinazolin-5(6H)-ona es un compuesto orgánico complejo que pertenece a la clase de las quinazolinonas. Las quinazolinonas son conocidas por sus diversas actividades biológicas y a menudo se utilizan en química medicinal para el desarrollo de agentes terapéuticos. Este compuesto particular presenta un anillo de piperidina sustituido con grupos metilo, lo que puede influir en sus propiedades químicas y actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3,5-dimetilpiperidin-1-il)-7-metil-7,8-dihidroquinazolin-5(6H)-ona normalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de piperidina: El anillo de piperidina se puede sintetizar mediante una reacción de ciclización que involucra precursores apropiados.
Sustitución con grupos metilo: El anillo de piperidina luego se sustituye con grupos metilo en las posiciones 3 y 5 utilizando agentes metilantes en condiciones controladas.
Formación del núcleo de quinazolinona: El núcleo de quinazolinona se forma a través de una serie de reacciones de condensación que involucran aminas y compuestos carbonílicos adecuados.
Acoplamiento de las unidades de piperidina y quinazolinona: El paso final implica acoplar el anillo de piperidina con el núcleo de quinazolinona en condiciones de reacción específicas para producir el compuesto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores avanzados, condiciones de reacción optimizadas y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(3,5-dimetilpiperidin-1-il)-7-metil-7,8-dihidroquinazolin-5(6H)-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes para formar los correspondientes derivados de quinazolinona.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar el núcleo de quinazolinona o el anillo de piperidina.
Sustitución: Los grupos metilo en el anillo de piperidina se pueden sustituir con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) y borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Las reacciones de sustitución se pueden llevar a cabo utilizando agentes halogenantes, agentes alquilantes y otros electrófilos.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de quinazolinona con grupos funcionales adicionales, mientras que las reacciones de sustitución pueden introducir varios sustituyentes en el anillo de piperidina.
Aplicaciones Científicas De Investigación
2-(3,5-dimetilpiperidin-1-il)-7-metil-7,8-dihidroquinazolin-5(6H)-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para el desarrollo de nuevos compuestos con posibles actividades biológicas.
Biología: El compuesto se estudia por sus interacciones con dianas biológicas, incluidas enzimas y receptores.
Medicina: Se realizan investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades, incluido el cáncer y los trastornos neurológicos.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo de acción de 2-(3,5-dimetilpiperidin-1-il)-7-metil-7,8-dihidroquinazolin-5(6H)-ona implica su interacción con dianas moleculares específicas en sistemas biológicos. Estas dianas pueden incluir enzimas, receptores y otras proteínas. El compuesto puede modular la actividad de estas dianas a través de varias vías, lo que lleva a sus efectos biológicos observados. Los estudios detallados sobre su afinidad de unión, selectividad y vías de señalización aguas abajo son esenciales para comprender completamente su mecanismo de acción.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(3,5-dimetilpiperidin-1-il)-quinazolin-4(3H)-ona
- 2-(3,5-dimetilpiperidin-1-il)-6-metil-quinazolin-4(3H)-ona
Singularidad
2-(3,5-dimetilpiperidin-1-il)-7-metil-7,8-dihidroquinazolin-5(6H)-ona es único debido a su patrón de sustitución específico y la presencia de ambas unidades de piperidina y quinazolinona. Esta estructura única puede resultar en actividades biológicas y propiedades químicas distintas en comparación con otros compuestos similares. La presencia de los grupos metilo en el anillo de piperidina también puede influir en su reactividad e interacciones con dianas biológicas.
Propiedades
Fórmula molecular |
C16H23N3O |
|---|---|
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
2-(3,5-dimethylpiperidin-1-yl)-7-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C16H23N3O/c1-10-5-14-13(15(20)6-10)7-17-16(18-14)19-8-11(2)4-12(3)9-19/h7,10-12H,4-6,8-9H2,1-3H3 |
Clave InChI |
FTJKLVIDXBWGOG-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN(C1)C2=NC=C3C(=N2)CC(CC3=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoxazol-2-yl[3-(4-methylphenoxy)phenyl]amine](/img/structure/B12118609.png)
![8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12118610.png)





![Ethyl 5-(4-acetoxyphenyl)-2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12118670.png)



![2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4H-[1,2,4]triazol-3-yl)-propionamide](/img/structure/B12118682.png)
![3-benzyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12118692.png)
